

Imaradenant Clinical Trial Data: A Cross-Study Comparison in Oncology

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Compound of Interest

Compound Name: *Imaradenant*

Cat. No.: *B605764*

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Imaradenant (formerly AZD4635) is an orally available small molecule that acts as a selective antagonist of the adenosine A2A receptor (A2AR).[1] By blocking the A2AR, **Imaradenant** aims to counteract the immunosuppressive effects of adenosine within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[2] This guide provides a comparative overview of the clinical trial data for **Imaradenant**, primarily in metastatic castration-resistant prostate cancer (mCRPC), and discusses its standing relative to other therapeutic options.

It is important to note that AstraZeneca, the developer of **Imaradenant**, discontinued its development and removed it from their clinical pipeline in late 2021, citing safety or efficacy concerns, or as part of a strategic portfolio prioritization.[1][3]

Imaradenant in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Imaradenant was evaluated in mCRPC as both a monotherapy and in combination with other anticancer agents. The following tables summarize the key efficacy and safety findings from these trials and compare them with established standard-of-care treatments for mCRPC.

Efficacy Data in mCRPC

The clinical activity of **Imaradenant** in a heavily pretreated mCRPC population was found to be minimal.

Treatment	Clinical Trial	Patient Population	Objective Response Rate (ORR)	Prostate-Specific Antigen (PSA) Response Rate (≥50% decline)	Median Radiographic Progression-Free Survival (rPFS)
Imaradenant Monotherapy	NCT02740985	Immune checkpoint-naïve mCRPC	Not Reported	6.4%	Not Reported
Imaradenant + Durvalumab	NCT04089553 (Module 1)	Heavily pretreated mCRPC	One confirmed complete response	1 confirmed PSA response	2.3 months
Imaradenant + Oleclumab	NCT04089553 (Module 2)	Heavily pretreated mCRPC	No responses	1 confirmed PSA response	1.5 months
Abiraterone Acetate + Prednisone	Observational Study (CAPRO)	Post-docetaxel mCRPC	Not Reported	47.3%	8.7 months (clinical/radiographic PFS)
Enzalutamide	AFFIRM (Phase III)	Post-docetaxel mCRPC	Not Reported	Not Reported	Not Reported (Overall Survival: 18.4 months)
Docetaxel	Retrospective Study	First-line mCRPC	Not Reported	Not Reported	9 months (PFS)

Safety and Tolerability in mCRPC

Imaradenant was generally reported to have a manageable safety profile, with the most common adverse events being gastrointestinal and constitutional symptoms.

Treatment	Clinical Trial	Common Treatment-Related Adverse Events (>20%)	Serious Adverse Events
Imaradenant Monotherapy	NCT03980821 (Japanese patients)	Nausea, malaise, decreased appetite, vomiting.[2]	No deaths or serious adverse events reported.
Imaradenant + Durvalumab	NCT04089553 (Module 1)	Nausea (37.9%), fatigue (20.7%).	No treatment-related serious AEs observed.
Imaradenant + Oleclumab	NCT04089553 (Module 2)	Nausea (50%), fatigue (30%), vomiting (23.3%).	One patient had grade 5 cardiac arrest deemed unrelated to treatment.
Abiraterone Acetate + Prednisone	Meta-analysis of 14 RCTs	Musculoskeletal and connective tissue disorders, fatigue.	Serious adverse events (Grade 3/4) occurred in 64.1% of patients.
Enzalutamide + Docetaxel	PRESIDE (Phase IIIb)	Asthenia (34.6%), neutropenia (33.8%), alopecia (32.4%).	Serious treatment-emergent AEs in 49.3% of patients.
Docetaxel + Enzalutamide	Phase Ib Study	Neutropenia (86.4%), fatigue (77.3%).	Higher rates of neutropenia and neutropenic fever than anticipated.

Imaradenant in Non-Small Cell Lung Cancer (NSCLC)

Imaradenant was also investigated in patients with advanced non-small cell lung cancer. The NCT03381274 trial included a treatment arm evaluating **Imaradenant** in combination with oleclumab (an anti-CD73 antibody) in patients with EGFR-mutated NSCLC that had progressed on a prior EGFR tyrosine kinase inhibitor. However, specific efficacy and safety data for the **Imaradenant**-containing arm of this study are not publicly available in the reviewed search

results. The available publications for this trial primarily focus on the results of the oleclumab plus osimertinib combination.

Due to the lack of available data, a direct comparison of **Imaradenant** with standard-of-care treatments for NSCLC cannot be provided at this time. Standard treatments for advanced NSCLC are highly dependent on the specific subtype and molecular characteristics of the tumor.

Alternatives to Imaradenant

Given the discontinuation of **Imaradenant**'s development, researchers and clinicians are focused on other agents targeting the adenosine pathway or alternative immunotherapeutic strategies.

- Other A2AR Antagonists: Several other A2A receptor antagonists are in clinical development, including Ciforadenant (CPI-444) and Preladenant.
 - Ciforadenant: In a Phase 1 trial for mCRPC, Ciforadenant monotherapy and in combination with atezolizumab showed some signs of clinical activity, with a clinical benefit rate (Partial Response + Stable Disease) of 57% in evaluable patients.
 - Preladenant: This agent was initially developed for Parkinson's disease but has been investigated in solid tumors. A Phase Ib/II trial (NCT03099161) evaluated preladenant as a monotherapy and in combination with pembrolizumab in advanced solid tumors.
- Standard of Care in mCRPC: For patients with mCRPC, particularly those who have progressed after initial hormone therapy and chemotherapy, several effective treatments are available. These include:
 - Androgen Receptor-Axis-Targeted Therapies: Abiraterone acetate and enzalutamide are widely used and have demonstrated survival benefits.
 - Chemotherapy: Docetaxel remains a standard first-line chemotherapy for mCRPC, with cabazitaxel often used as a second-line option.
 - Radiopharmaceuticals: For patients with bone-predominant metastatic disease, agents like Radium-223 are an option.

- PARP Inhibitors: For patients with specific genetic mutations (e.g., BRCA), PARP inhibitors like olaparib have shown efficacy.
- PSMA-targeted Therapies: Lutetium-177 vipivotide tetraxetan is a newer option for patients with PSMA-positive mCRPC.

Experimental Protocols

The clinical trials involving **Imaradenant** followed standardized protocols to assess safety, tolerability, and efficacy.

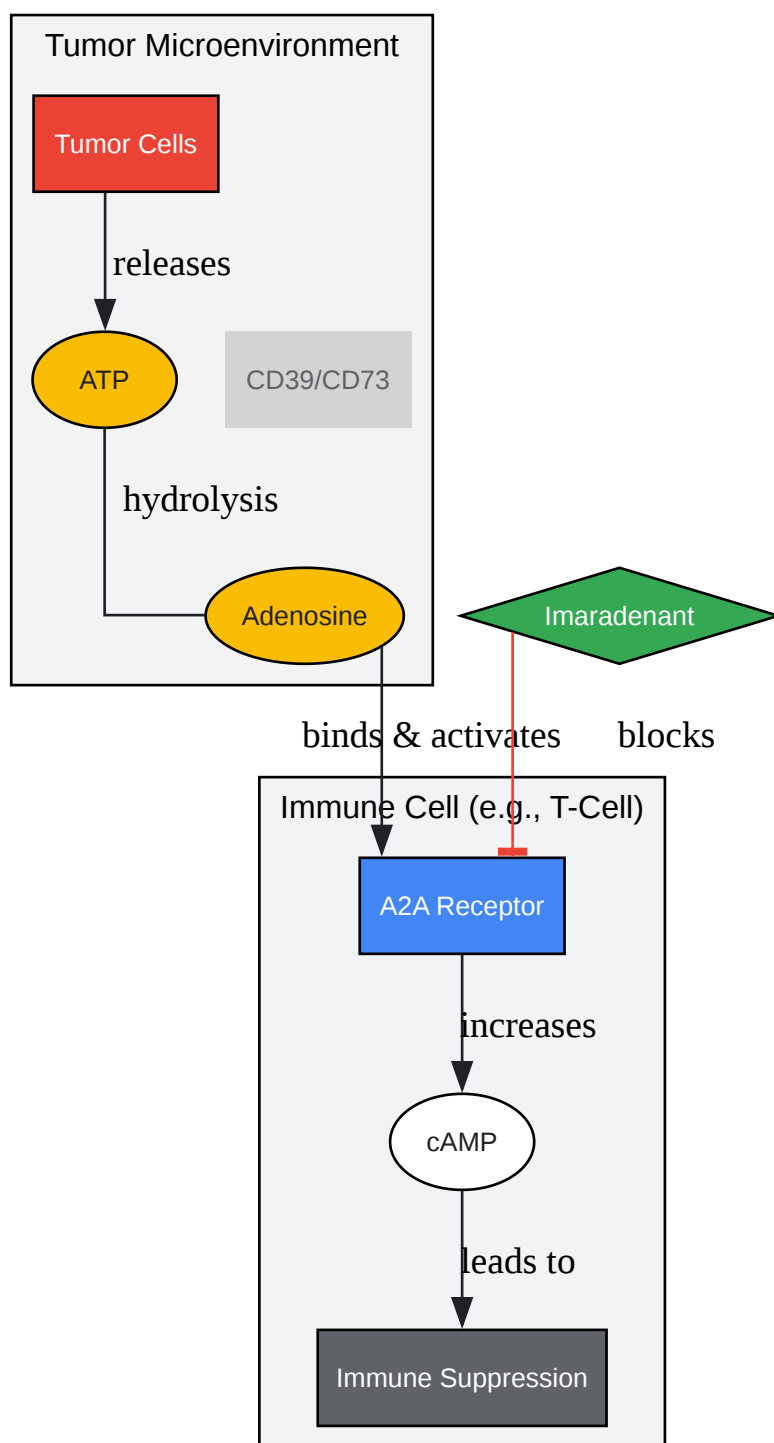
General Phase I/II Trial Design for Imaradenant

- Study Design: Typically open-label, multicenter, dose-escalation (Phase I) and dose-expansion (Phase II) studies.
- Patient Population: Patients with advanced, unresectable solid tumors who have failed standard therapies. For indication-specific cohorts, patients with histologically confirmed mCRPC or NSCLC with documented disease progression.
- Treatment Administration: **Imaradenant** administered orally, once or twice daily, in continuous cycles. Combination therapies involved co-administration with intravenous infusions of monoclonal antibodies (e.g., durvalumab, oleclumab) on a specified schedule (e.g., every 2 or 4 weeks).
- Primary Endpoints:
 - Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability profile.
 - Phase II: To evaluate the anti-tumor activity, typically measured by Objective Response Rate (ORR) according to Response Evaluation Criteria in Solid Tumors (RECIST) and/or Prostate-Specific Antigen (PSA) response rate in prostate cancer.
- Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and pharmacokinetic (PK) parameters.

- Assessments:
 - Safety: Monitored through regular physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry). Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
 - Efficacy: Tumor assessments were performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques such as CT scans or MRI. In prostate cancer trials, PSA levels were monitored regularly.

Visualizations

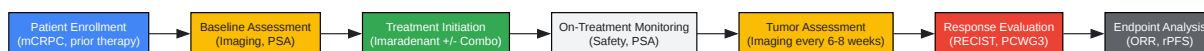
Signaling Pathway of Imaradenant's Mechanism of Action



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Caption: **Imaradenant** blocks the A2A receptor on immune cells, preventing adenosine-mediated immune suppression.

Experimental Workflow for a Typical Phase II Efficacy Assessment



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Caption: Workflow for assessing the efficacy of **Imaradenant** in a clinical trial.

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